(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivative.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
(5Z)-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific structural features, such as the presence of the chloro and methoxyphenoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16ClNO4S2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO4S2/c1-23-15-4-2-3-5-16(15)25-9-8-24-14-7-6-13(20)10-12(14)11-17-18(22)21-19(26)27-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,26)/b17-11- |
InChI Key |
PHIYUCHRWDROPY-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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